Intracellular HDAC Inhibition in TNBC Cells vs. Prototypical HDAC Inhibitor SAHA
G4/Hdac-IN-1 demonstrates potent intracellular HDAC inhibition in MDA-MB-231 TNBC cells (IC₅₀ = 1.1 μM). This activity, while comparable to that of some clinical HDAC inhibitors, is complemented by its G4-stabilizing property, a feature absent in standard comparator SAHA [1]. The original study highlights that the G4/HDAC dual-targeting design amplifies downstream DNA damage effects, a synergy not observed with SAHA alone [1].
| Evidence Dimension | Intracellular HDAC inhibitory activity in TNBC cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 μM (MDA-MB-231 cells) |
| Comparator Or Baseline | SAHA (vorinostat): Potent pan-HDAC inhibitor, lacks G4-stabilizing motif |
| Quantified Difference | Not directly quantified in a single assay for SAHA in the primary source, but SAHA lacks G4-stabilizing activity entirely |
| Conditions | MDA-MB-231 triple-negative breast cancer cell lysate; compound treatment for 1.5 hours |
Why This Matters
This demonstrates that G4/Hdac-IN-1 retains HDAC inhibitory potency comparable to a clinical inhibitor while adding a second, synergistic mechanism of action critical for TNBC models.
- [1] Jiang, X.-C., Tu, F.-H., Wei, L.-Y., Wang, B.-Z., Yuan, H., Yuan, J.-M., ... & Huang, Z.-S. (2022). Discovery of a Novel G-Quadruplex and Histone Deacetylase (HDAC) Dual-Targeting Agent for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry, 65(18), 12346-12366. View Source
